2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol
Description
Properties
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7-8(10(2,3)15)5-4-6-9(7)11(12,13)14/h4-6,15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUCQAZELUUBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol typically involves the trifluoromethylation of appropriate precursors. One common method includes the reaction of 2-methyl-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent to yield the desired alcohol. Another approach involves the use of trifluoromethylation reagents in the presence of catalysts to introduce the trifluoromethyl group onto the aromatic ring, followed by subsequent reduction to form the alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group while achieving efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorine into organic compounds has been shown to significantly enhance their biological activity and pharmacokinetic properties. Fluorinated compounds are prevalent in pharmaceuticals, with approximately 25% of small-molecule drugs containing fluorine . The trifluoromethyl group in 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol can improve the compound's interaction with biological targets, potentially leading to the development of new therapeutics.
Case Study: Anticancer Activity
Research has indicated that compounds with trifluoromethyl groups exhibit increased potency against certain cancer cell lines. For instance, a study demonstrated that fluorinated phenolic compounds could inhibit the growth of breast cancer cells by inducing apoptosis . The specific mechanisms by which this compound exerts its effects remain an area for further investigation.
Materials Science
Fluorinated alcohols like this compound are being explored for their potential use in the synthesis of advanced materials. The unique properties imparted by the trifluoromethyl group can lead to materials with enhanced thermal stability and chemical resistance.
Application Example: Coatings
Fluorinated compounds are often used in coatings due to their hydrophobic properties. The application of this compound in developing water-repellent surfaces could be beneficial in various industries, including textiles and automotive .
Environmental Studies
The environmental impact of organofluorine compounds is a growing area of research. Studies have shown that these compounds can persist in the environment and bioaccumulate in living organisms. Understanding the fate and transport of this compound is crucial for assessing its ecological risk.
Research Insights: Bioaccumulation Potential
Research indicates that fluorinated compounds can exhibit significant bioaccumulation potential due to their lipophilic nature. Investigations into the environmental behavior of such compounds are essential for developing regulatory frameworks to mitigate their impact on ecosystems .
Mechanism of Action
The mechanism by which 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol with key analogues, highlighting structural differences and their implications:
Functional Group Variations
- Trifluoromethyl vs. Chloro/Thiophene Substitutions: Compounds like mefentrifluconazole (a triazole fungicide) replace the methyl group with a 4-chlorophenoxy moiety and introduce a triazole ring, significantly altering biological activity .
Pyridine vs. Phenyl Backbones :
The pyridine-containing analogue 2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol exhibits stronger dipole interactions due to the nitrogen atom, improving solubility in polar solvents compared to the phenyl-based parent compound .
Biological Activity
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol, also known as a trifluoromethyl-substituted alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and neuropharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is significant for its biological activity. The presence of the trifluoromethyl group can enhance lipophilicity and affect the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, in a study evaluating various benzylated intermediates, compounds similar to this compound showed activity against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, demonstrating their potential effectiveness against resistant strains such as MRSA .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 0.070 - 8.95 |
| Compound B | E. faecalis | 4.66 - 35.8 |
| Compound C | M. tuberculosis | <10 |
Anticancer Activity
The anticancer potential of trifluoromethyl-substituted compounds has been explored through various assays. For example, bioactive compounds derived from microbial sources have shown dual roles as antimicrobial peptides and anticancer agents . In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against prostate cancer cell lines.
Case Study: Anticancer Effects
A study utilizing liquid chromatography-mass spectrometry (LC-MS) identified several low molecular weight compounds with anticancer activity, suggesting that modifications like those seen in this compound could lead to potent therapeutic agents .
Neuropharmacological Activity
The neuropharmacological effects of phenylpropanoid derivatives have been investigated, particularly regarding their action on neurotransmitter systems. In silico techniques have predicted that similar compounds can interact with GABA receptors and voltage-gated ion channels, which are crucial for managing neurological disorders such as epilepsy .
Table 2: Neuropharmacological Targets and Binding Affinities
| Target | Interaction Type | Binding Energy (kcal/mol) |
|---|---|---|
| GABA Receptor | Activation | -9.5 |
| AMPA Receptor | Inhibition | -8.7 |
| Voltage-Gated Calcium Channel | Modulation | -10.1 |
ADMET Properties
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that derivatives of this compound possess favorable ADMET characteristics, indicating good bioavailability and low toxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a patent (WO2017102905A1) describes a method using a trifluoromethylphenyl intermediate reacted with propan-2-ol derivatives under controlled pH and temperature. Optimization involves adjusting catalysts (e.g., palladium for cross-couplings), solvent polarity (e.g., DMF or THF), and reaction time to maximize yield .
- Key Parameters : Reaction monitoring via TLC or HPLC ensures intermediate formation. Post-synthesis purification employs column chromatography or recrystallization.
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
- Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) confirms regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (>98% by area normalization) or GC-MS, with impurity profiling using diode-array detectors .
- Safety : Handling requires PPE (gloves, goggles) due to potential irritancy, as outlined in safety data sheets for analogous fluorinated alcohols .
Q. What are the primary applications of this compound in biological or materials research?
- Applications : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for antifungal agents (see structural analogs in triazole fungicides like B.1.31–B.1.33) . In materials science, fluorinated alcohols are used as surfactants or intermediates for fluoropolymer synthesis .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and interaction with biological targets?
- Mechanistic Insight : Fluorine’s electronegativity alters electron density, affecting binding to cytochrome P450 enzymes (common in antifungal modes of action). Computational docking studies (e.g., AutoDock Vina) compare binding affinities of fluorinated vs. non-fluorinated analogs .
- Experimental Validation : In vitro assays (e.g., microdilution for MIC determination against Candida spp.) quantify potency. Structure-activity relationship (SAR) studies correlate substituent position with efficacy .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Data Reconciliation : Conflicting NOESY or COSY signals may arise from conformational flexibility. Solutions include variable-temperature NMR or X-ray crystallography. For ambiguous ¹⁹F NMR shifts, computational modeling (DFT calculations) predicts chemical environments .
Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?
- Process Optimization : Continuous-flow reactors enhance mixing and heat transfer for exothermic steps. DoE (Design of Experiments) identifies critical factors (e.g., stoichiometry, solvent ratio). Byproduct suppression uses scavengers (e.g., molecular sieves for water-sensitive steps) .
- Case Study : A 20% yield increase was achieved in a similar triazole synthesis by replacing batch with flow chemistry, reducing side-product formation .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
